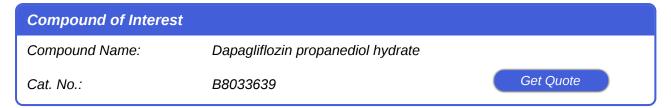


# Synthesis and characterization of Dapagliflozin propanediol hydrate

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An In-depth Technical Guide to the Synthesis and Characterization of **Dapagliflozin Propanediol Hydrate** 

## For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][2][3] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, leading to its excretion in the urine and consequently lowering blood glucose levels.[2][3] This insulin-independent mechanism of action makes it an effective treatment for type 2 diabetes mellitus.[4] Dapagliflozin is formulated as a propanediol (PG) monohydrate, a crystalline form that enhances its stability.[5][6] This document provides a detailed overview of the synthesis and characterization of Dapagliflozin propanediol monohydrate.

## Synthesis of Dapagliflozin Propanediol Hydrate

The synthesis of Dapagliflozin is a multi-step process that involves several key chemical transformations. A general synthetic route begins with the coupling of a protected



gluconolactone with an aryl lithium species, followed by reduction and deprotection steps. The final stage involves the formation of the propanediol monohydrate crystalline form.[7][8]

A common synthetic approach involves the following key reactions:

- Silylation: Protection of the hydroxyl groups of gluconolactone.
- Friedel-Crafts Acylation: Formation of a key intermediate by reacting a substituted phenyl ether with an appropriate acylating agent.[7]
- Lithium-Halogen Exchange: Generation of an aryl lithium reagent necessary for the subsequent coupling reaction.[7]
- Selective Reduction and Hydrolysis: Conversion of intermediates to form the core dapagliflozin structure.[7]
- Peracetylation and Deprotection: Acetylation of hydroxyl groups for purification or stereochemical control, followed by removal of the protecting groups.[5][7]
- Co-crystallization: Treatment with (S)-propanediol and water to yield the stable Dapagliflozin propanediol monohydrate.[5][7]

# Experimental Protocol: Synthesis of Dapagliflozin Propanediol Hydrate

The following is a representative protocol for the synthesis of Dapagliflozin propanediol monohydrate, based on publicly available information.

Step 1: Preparation of the Acetylated Dapagliflozin Intermediate

- A solution of the unprotected Dapagliflozin is prepared in a suitable organic solvent such as ethyl acetate.
- Acetic anhydride is added to the solution in the presence of a base like pyridine and a catalyst such as dimethylaminopyridine (DMAP).[5]

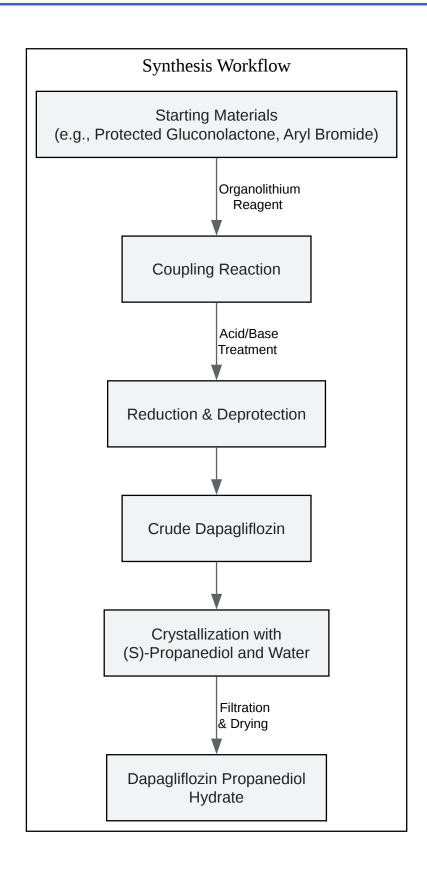


- The reaction mixture is stirred at room temperature until the acetylation is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, the reaction mixture is worked up by washing with water and brine. The
  organic layer is then dried over a suitable drying agent (e.g., sodium sulfate) and
  concentrated under reduced pressure to yield the acetylated Dapagliflozin.

#### Step 2: Formation of Dapagliflozin Propanediol Hydrate

- The acetylated Dapagliflozin is dissolved in an organic solvent, for example, a mixture of cyclohexane and isopropyl acetate.
- An aqueous solution of a base, such as lithium hydroxide monohydrate, is added to hydrolyze the acetyl groups.[5]
- After the deprotection is complete, (S)-propanediol is added to the reaction mixture.[5]
- The mixture is heated to approximately 60-65°C and then slowly cooled to 20-30°C.[5]
- Seed crystals of Dapagliflozin propanediol monohydrate may be added to induce crystallization.[5]
- The mixture is further cooled and stirred to allow for complete crystallization.
- The resulting solid is collected by filtration, washed with a suitable solvent mixture (e.g., 1:1 cyclohexane and isopropyl acetate), and dried to afford crystalline Dapagliflozin propanediol monohydrate.[5]





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Caption: A simplified workflow for the synthesis of **Dapagliflozin Propanediol Hydrate**.



## Characterization of Dapagliflozin Propanediol Hydrate

The physicochemical properties of Dapagliflozin propanediol monohydrate are established through various analytical techniques to confirm its identity, purity, and solid-state form.[9][6] [10]

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a primary method for determining the purity of Dapagliflozin propanediol monohydrate and for the quantification of related substances and degradation products.[11][12] A purity of over 99.5% is often required for pharmaceutical applications.[7][13]

Experimental Protocol: HPLC Analysis

- Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size), is commonly used.[12]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile) is employed.[12]
- Flow Rate: A typical flow rate is 1.0 mL/min.[12]
- Detection: UV detection at a wavelength of 224 nm is often selected for analysis.[12]
- Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[12]
- Injection Volume: A standard injection volume of 20 μL is used.[11]
- Sample Preparation: Samples are prepared by dissolving the compound in a suitable diluent, such as a water:acetonitrile mixture (e.g., 70:30 v/v).[12]

### X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for identifying the crystalline form of Dapagliflozin propanediol monohydrate. The diffraction pattern provides a unique fingerprint of the crystalline lattice.



Experimental Protocol: XRPD Analysis

- Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.
   [14]
- Scan Range: The diffraction pattern is typically recorded over a 2θ range of 2° to 40°.
- Scan Speed: A suitable scan speed is chosen to obtain a good signal-to-noise ratio.

### **Thermal Analysis: DSC and TGA**

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as its melting point and thermal stability.[9][6][10]

Experimental Protocol: DSC and TGA

- DSC: A sample is heated in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min). The heat flow is measured as a function of temperature.
- TGA: A sample is heated on a microbalance in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The weight loss is recorded as a function of temperature.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are used to confirm the molecular structure of Dapagliflozin.

Experimental Protocol: NMR Analysis

- Solvent: A deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, is used to dissolve the sample.
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure.

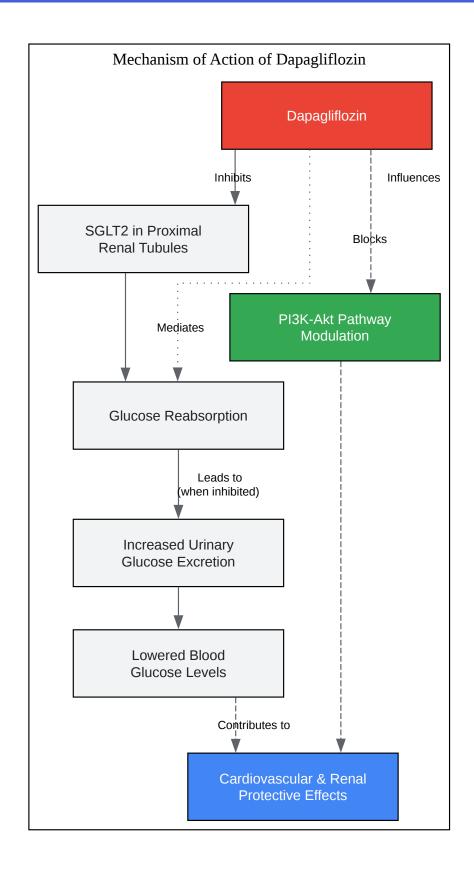


Parameter	Method	Typical Value/Result	Reference
Purity	HPLC	> 99.5%	[7]
Identity	<sup>1</sup> H NMR	Consistent with the structure of Dapagliflozin propanediol hydrate	[15][16]
Crystalline Form	XRPD	Characteristic peaks at specific 20 angles	[14][17]
Melting Point	DSC	Endothermic peak corresponding to the melting of the hydrate	[6]
Thermal Stability	TGA	Weight loss corresponding to the loss of water and propanediol	[9][6]
Appearance	Visual	White to off-white crystalline powder	[7][15]

#### **Mechanism of Action**

Dapagliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[1][2] [18] This inhibition prevents the reabsorption of glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion.[2][19] The therapeutic effects of Dapagliflozin extend beyond glycemic control, with demonstrated benefits in cardiovascular and renal outcomes.[7][20] Recent studies suggest that the mechanism of action may also involve the PI3K-Akt signaling pathway, which is crucial in regulating cellular processes such as growth, survival, and metabolism.[20]





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Caption: The signaling pathway illustrating the mechanism of action of Dapagliflozin.



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